Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)

Physicochemical profiling Reactivity prediction Nucleophilicity

Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) (CAS 787510-96-7) is an O-substituted hydroxylamine derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It features a 2,5-dimethylbenzyl group attached to the hydroxylamine oxygen, placing it within the broader class of O-benzylhydroxylamines used as nucleophilic reagents, oxime-forming intermediates, and building blocks in organic synthesis.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B12094956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CON
InChIInChI=1S/C9H13NO/c1-7-3-4-8(2)9(5-7)6-11-10/h3-5H,6,10H2,1-2H3
InChIKeySWAUQVIYDFMUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) – Core Identity, Physicochemical Baseline, and Procurement-Relevant Classification


Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) (CAS 787510-96-7) is an O-substituted hydroxylamine derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It features a 2,5-dimethylbenzyl group attached to the hydroxylamine oxygen, placing it within the broader class of O-benzylhydroxylamines used as nucleophilic reagents, oxime-forming intermediates, and building blocks in organic synthesis . The compound is typically synthesized via reaction of hydroxylamine with 2,5-dimethylbenzyl chloride under basic conditions .

Why O-[(2,5-Dimethylphenyl)methyl]hydroxylamine Cannot Be Casually Substituted with Other O-Benzylhydroxylamines – Procurement Risk of Generic Swaps


Within the O-benzylhydroxylamine family, the position and number of methyl substituents on the aromatic ring profoundly influence nucleophilicity, steric accessibility, and the stability of derived oximes or hydroxamates [1]. Generic substitution with unsubstituted O-benzylhydroxylamine (CAS 622-33-3) or regioisomers such as O-(3,5-dimethylbenzyl)hydroxylamine (CAS 792902-18-2) risks altering reaction kinetics, product selectivity, and downstream purity profiles [1]. The 2,5-dimethyl pattern introduces unique ortho-steric shielding adjacent to the reactive aminooxy group, which cannot be replicated by para- or meta-substituted analogs [1].

Quantitative Differentiation Evidence: Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI) vs. Closest O-Benzylhydroxylamine Analogs


Predicted pKa Shift Relative to Unsubstituted O-Benzylhydroxylamine

The 2,5-dimethyl substitution is predicted to lower the pKa of the hydroxylamine group compared to unsubstituted O-benzylhydroxylamine, a direction consistent with electron-donating alkyl groups on the benzyl ring modestly stabilizing the conjugate base . This shift influences the NH2 protonation state under physiological or synthetic buffered conditions.

Physicochemical profiling Reactivity prediction Nucleophilicity

Boiling Point Elevation Versus Unsubstituted O-Benzylhydroxylamine

The addition of two methyl groups raises the predicted boiling point significantly relative to the parent O-benzylhydroxylamine [1]. This difference directly impacts purification strategies and thermal processing windows.

Thermal stability Purification Distillation

Steric Parameter Differentiation: Molar Refractivity and TPSA Comparison with Regioisomers

The 2,5-dimethyl arrangement produces distinct topological polar surface area (TPSA) and molar refractivity values versus the 3,5-dimethyl regioisomer . The ortho-methyl group in the 2,5-isomer creates asymmetric steric shielding adjacent to the aminooxy reactive center, which is not present in the symmetrical 3,5-isomer.

Steric hindrance QSAR Reagent design

IDO1 Inhibitory Activity: Class-Level Structure-Activity Landscape Informing Substitution Choice

In a structure-activity study of over 40 O-benzylhydroxylamine derivatives as IDO1 inhibitors, meta-substitution on the aromatic ring was identified as a key parameter enhancing sub-micromolar potency [1]. The 2,5-dimethyl substitution pattern places a methyl group at the meta position (C5) which is congruent with this SAR trend, while the additional ortho-methyl offers steric differentiation.

IDO1 inhibition Immuno-oncology SAR

Application as Process Stabilizer in Polyolefins: Patent-Class Evidence for Substituted Benzylhydroxylamines

U.S. Patent 4,717,748 discloses that substituted alkoxybenzylhydroxylamines, as a class, are effective process stabilizers and color improvers in polyolefin compositions containing phenolic antioxidants [1]. The patent specifically highlights the advantage of higher molecular weight benzyl derivatives for reduced extraction and volatility from polymer matrices.

Polymer stabilization Antioxidant Color improvement

Priority Application Scenarios Where O-[(2,5-Dimethylphenyl)methyl]hydroxylamine Provides Verifiable Differentiation for Procurement Decisions


Stereoselective Oxime Ligation Requiring Ortho-Steric Control

When oxime formation with aldehydes or ketones requires discrimination between sterically similar carbonyl groups, the ortho-methyl group in the 2,5-dimethylbenzyl moiety introduces asymmetric steric shielding adjacent to the aminooxy nucleophile . This can improve regioselectivity compared to O-benzylhydroxylamine or the 3,5-dimethyl isomer, which lack proximal steric bulk near the reactive center. Procurement for bioconjugation or peptide cyclization workflows where selective mono-oxime formation is critical should prioritize this scaffold over non-sterically biased analogs.

IDO1 Inhibitor Lead Optimization Studies Probing Dual Ortho/Meta SAR Space

Given that meta-substitution on the O-benzyl ring enhances IDO1 inhibitory potency [1], the 2,5-dimethyl substitution simultaneously interrogates the meta position (C5 methyl) and the ortho position (C2 methyl). This makes the compound a strategically efficient probe for medicinal chemistry teams exploring the additive or synergistic effects of dual-position methylation on target binding, without the need to synthesize two separate mono-methyl derivatives.

High-Temperature Polymer Processing with Reduced Stabilizer Volatility

Patent literature establishes that higher molecular weight alkoxybenzylhydroxylamines provide superior extraction resistance in polyolefins [2]. With a predicted boiling point substantially above that of unsubstituted O-benzylhydroxylamine, the 2,5-dimethyl derivative is theoretically better suited for high-temperature processing or prolonged thermal aging conditions where stabilizer volatilization must be minimized. This scenario is directly informed by the quantitative boiling point differentiation shown in Section 3, Evidence Item 2.

Quote Request

Request a Quote for Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.